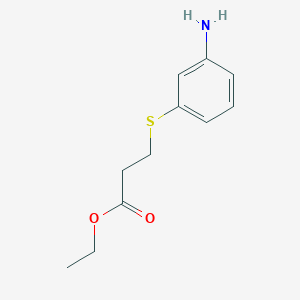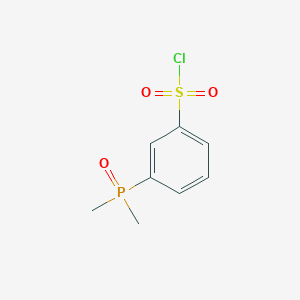
3-(Dimethylphosphoryl)benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylphosphoryl)benzenesulfonyl chloride: is an organosulfur compound with the molecular formula C8H10ClO3PS. This compound is characterized by the presence of a benzenesulfonyl chloride group substituted with a dimethylphosphoryl group at the third position. It is a colorless to pale yellow liquid that is soluble in organic solvents but reacts with water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: This method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. The mixture is heated in an oil bath at 170-180°C for several hours.
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this involves the reaction of benzenesulfonic acid salts with phosphorus oxychloride.
Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid.
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-(Dimethylphosphoryl)benzenesulfonyl chloride undergoes nucleophilic substitution reactions with amines to form sulfonamides and with alcohols to form sulfonate esters.
Hydrolysis: The compound reacts with water to form benzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Used in the formation of sulfonamides.
Alcohols: Used in the formation of sulfonate esters.
Water: Causes hydrolysis of the compound.
Major Products Formed:
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Benzenesulfonic Acid: Formed from hydrolysis.
Applications De Recherche Scientifique
Chemistry:
Biology:
- Employed in the modification of biomolecules to introduce sulfonyl groups, which can alter the biological activity of the molecules.
Medicine:
- Potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
Mechanism: The compound exerts its effects primarily through nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can be attacked by nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively .
Molecular Targets and Pathways:
Nucleophiles: The primary targets are nucleophiles that can attack the sulfonyl chloride group.
Pathways: The reaction pathways typically involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion).
Comparaison Avec Des Composés Similaires
Benzenesulfonyl Chloride: Similar structure but lacks the dimethylphosphoryl group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a methyl group instead of the dimethylphosphoryl group.
Methanesulfonyl Chloride: Contains a methyl group instead of the benzene ring.
Uniqueness: 3-(Dimethylphosphoryl)benzenesulfonyl chloride is unique due to the presence of the dimethylphosphoryl group, which can impart different reactivity and properties compared to other sulfonyl chlorides.
Propriétés
Formule moléculaire |
C8H10ClO3PS |
|---|---|
Poids moléculaire |
252.66 g/mol |
Nom IUPAC |
3-dimethylphosphorylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H10ClO3PS/c1-13(2,10)7-4-3-5-8(6-7)14(9,11)12/h3-6H,1-2H3 |
Clé InChI |
CCKZCUVDPVPLRS-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1=CC(=CC=C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




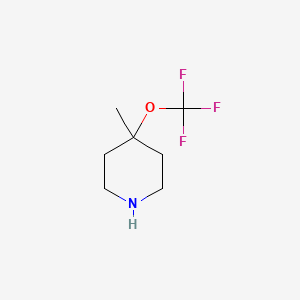
![4-Boc-decahydropyrido[4,3-f][1,4]oxazepine](/img/structure/B13535369.png)
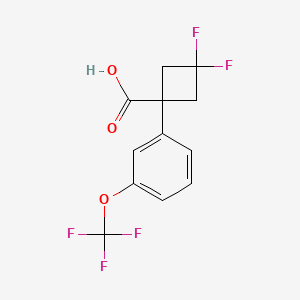

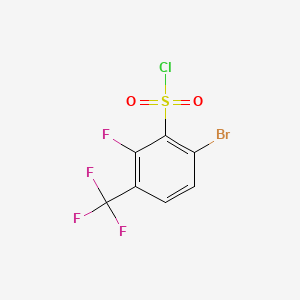
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine](/img/structure/B13535379.png)
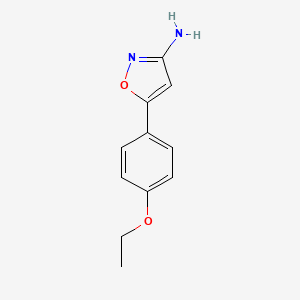

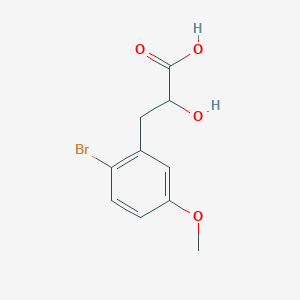
![tert-butyl N-{3-[(1S)-1-aminoethyl]phenyl}carbamate](/img/structure/B13535405.png)
![N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B13535412.png)
